5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Description
Molecular Architecture and Crystallographic Characterization
The molecular structure of 5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione features a planar thiazolidine-2,4-dione (TZD) ring fused to a 4-chlorobenzyl group. X-ray crystallographic studies reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 3.9098 Å, b = 40.7555 Å, c = 6.0917 Å, and β = 93.748°. The dihedral angle between the 4-chlorophenyl and TZD rings measures 8.62°, indicating near-coplanar alignment. Intermolecular N–H⋯O hydrogen bonds (2.89 Å) stabilize the crystal lattice, forming undulating ribbons parallel to the (101) plane.
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 3.9098 |
| b (Å) | 40.7555 |
| c (Å) | 6.0917 |
| β (°) | 93.748 |
| Dihedral angle (°) | 8.62 (TZD/chlorophenyl) |
Spectroscopic Analysis of Core Thiazolidinedione Framework
Infrared (IR) spectroscopy identifies characteristic absorptions at:
- 3046 cm⁻¹ (aromatic C–H stretching of 4-chlorophenyl)
- 1704 cm⁻¹ (C=O stretching of thiazolidinedione)
- 1622 cm⁻¹ (C=N stretching of the TZD ring)
- 764 cm⁻¹ (C–Cl vibrational mode)
Nuclear magnetic resonance (NMR) data further corroborate the structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.36–7.84 ppm (4H, aromatic protons), 8.15 ppm (1H, NH), 4.59 ppm (2H, CH₂ bridge).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 167.2 ppm (C=O), 136.5 ppm (C–Cl), 128.8–133.5 ppm (aromatic carbons).
Table 2: Key spectroscopic assignments
| Technique | Signal (ppm/cm⁻¹) | Assignment |
|---|---|---|
| IR | 1704 | TZD C=O stretch |
| ¹H NMR | 7.36–7.84 | 4-Chlorophenyl protons |
| ¹³C NMR | 167.2 | Carbonyl carbon (C2/C4) |
Electronic Configuration and Conformational Dynamics
Density functional theory (DFT) calculations reveal that the electron-withdrawing chlorine atom on the phenyl ring induces partial positive charge localization on the adjacent methylene bridge, polarizing the TZD ring. The near-coplanar arrangement of the 4-chlorophenyl and TZD rings facilitates π-orbital overlap, enhancing conjugation stability. Restricted rotation about the C–C single bond linking the two rings results in a single predominant conformation in the solid state.
Comparative Analysis with Related Thiazolidinedione Derivatives
Structural variations in TZD derivatives significantly alter physicochemical properties:
Table 3: Comparison with analogs
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLZVLVSYYQUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-chlorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
TZD-CP undergoes oxidation at the sulfur atom in the thiazolidine ring or the aromatic sulfanyl group (when present in derivatives). Common reagents and outcomes include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Ethanol, reflux, 6 h | Sulfoxide derivatives (S=O) | |
| m-CPBA* | Dichloromethane, RT | Sulfone derivatives (O=S=O) |
Example :
Reduction Reactions
The exocyclic double bond (C=C) and carbonyl groups in the thiazolidinedione ring are susceptible to reduction:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0°C, 2 h | Partially reduced thiazolidine derivatives | |
| LiAlH₄ | THF, reflux, 4 h | Fully saturated thiazolidine analogs |
Key Insight : Reduction of the C=C bond generates stereoisomers, with the E-isomer predominating in synthetic routes .
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) under basic conditions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines | DMF, K₂CO₃, 80°C, 12 h | 4-Aminophenyl-TZD derivatives | |
| Thiols | EtOH, NaOH, reflux, 8 h | 4-Thiophenyl-TZD analogs |
Condensation Reactions
The exocyclic methylidene group reacts with hydrazine derivatives to form thiosemicarbazones:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 4-Chlorophenylthiosemicarbazide | EtOH, glacial AcOH, reflux | Thiosemicarbazone hybrids |
Cycloaddition and Thia-Michael Reactions
The methylidene group acts as a Michael acceptor in cyclization reactions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | MeOH, reflux, 30 min | Thiazolidin-5-ylidene acetate derivatives |
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions show enhanced bioactivity:
| Derivative | Activity | MIC (mg/L) | Reference |
|---|---|---|---|
| Thiosemicarbazone hybrid (17) | Antibacterial (Gram+) | 3.91 | |
| Sulfone analog | Anticancer (HepG2 IC₅₀) | 8.2 µM |
Critical Insights from Research
-
Antibacterial Activity : Thiosemicarbazone derivatives (e.g., compound 17) exhibit MIC values comparable to cefuroxime against Staphylococcus aureus .
-
Anticancer Potential : Sulfone derivatives show nanomolar IC₅₀ values in hepatocellular carcinoma (HepG2) cells by dual VEGFR-2/EGFR inhibition .
-
SAR Trends :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidine ring with a chlorophenylmethyl substituent. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base like sodium hydroxide, often conducted in organic solvents such as ethanol or methanol under reflux conditions.
Chemistry
5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions including:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
- Substitution : Nucleophilic substitution reactions can occur at the chlorophenylmethyl group.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown that it exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 to >5000 µg/mL. It also demonstrated antifungal activity against Candida albicans.
- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties. It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. Certain derivatives have shown enhanced cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells.
Medicine
The compound is explored as a potential therapeutic agent for various diseases:
- Diabetes Treatment : Due to its structural similarity to other thiazolidinediones, it is being studied for its ability to act as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in the chlorophenylmethyl group or the thiazolidine core can significantly affect potency against different biological targets.
| Compound Modification | Biological Activity |
|---|---|
| Chlorophenylmethyl substitution | Enhanced antibacterial and anticancer activity |
| Alterations in thiazolidine core | Variable effects on enzyme inhibition |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Antibacterial Study : A series of synthesized thiazolidinones were evaluated for their antibacterial properties against multiple strains. The study found that certain derivatives exhibited superior activity compared to established antibiotics like cefuroxime.
- Anticancer Evaluation : In another investigation focusing on hybrid compounds containing thiazolidine structures, promising results were observed regarding their ability to inhibit cancer cell growth and induce apoptosis in vitro.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
The target compound’s para-Cl substitution mirrors pioglitazone’s benzyl group, suggesting shared pharmacokinetic pathways . Fluorine (F): Reduces steric bulk and increases electronegativity, as seen in 5-(4-Fluorobenzyl)-TZD, a pioglitazone impurity. Fluorinated analogs are often explored for reduced toxicity . Bromine (Br): Increases molecular weight and polarizability, as in 5-(4-Bromobenzylidene)-TZD, which has documented safety protocols for handling .
Benzyl vs. Benzylidene Linkages :
- Benzyl (CH₂) : Single-bonded linkages (e.g., target compound, rosiglitazone) are associated with PPAR-γ activation in antidiabetic drugs .
- Benzylidene (CH=) : Double-bonded variants, such as 5-(4-Fluorobenzylidene)-TZD, often exhibit enhanced planarity, improving binding to enzymatic targets like aldose reductase or antimicrobial proteins .
Biological Activity: Antidiabetic Applications: Rosiglitazone and pioglitazone demonstrate the importance of para-substituted benzyl groups with extended ethoxy side chains for PPAR-γ agonism . The target compound lacks these extensions, which may limit its efficacy in glucose metabolism. Anticancer Potential: (E)-5-[(4-Chlorophenyl)methylene]-TZD derivatives linked to quinoline-triazole moieties show moderate anticancer activity (e.g., 65% yield in synthesis, 148–150°C melting point) .
Biological Activity
5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione, a heterocyclic compound, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound features a thiazolidine ring with a chlorophenylmethyl substituent. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base like sodium hydroxide, often conducted in organic solvents such as ethanol or methanol under reflux conditions.
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial efficacy of this compound. For instance:
- In vitro antibacterial activity : The compound was tested against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing minimum inhibitory concentration (MIC) values ranging from 625 to >5000 µg/mL .
- Antifungal activity : It also exhibited activity against Candida albicans, highlighting its potential as an antifungal agent .
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties:
- Mechanism of action : Studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. For example, one study demonstrated that specific derivatives could inhibit human topoisomerases I and II, leading to cancer cell death .
- Cell line studies : In tests involving MCF-7 breast cancer cells, certain derivatives showed enhanced cytotoxicity compared to standard treatments, indicating a promising avenue for further development as anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) inhibition : It was found to inhibit AChE, which is relevant for conditions like Alzheimer's disease. This suggests potential neuroprotective effects .
- Urease inhibition : The compound demonstrated urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies indicate that variations in the chlorophenylmethyl group or the thiazolidine core can significantly affect potency against different biological targets .
| Compound Modification | Biological Activity |
|---|---|
| Chlorophenylmethyl substitution | Enhanced antibacterial and anticancer activity |
| Alterations in thiazolidine core | Variable effects on enzyme inhibition |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Antibacterial Study : A series of synthesized thiazolidinones were evaluated for their antibacterial properties against multiple strains. The study found that certain derivatives exhibited superior activity compared to established antibiotics like cefuroxime .
- Anticancer Evaluation : In another investigation focusing on hybrid compounds containing thiazolidine structures, promising results were observed regarding their ability to inhibit cancer cell growth and induce apoptosis in vitro .
Q & A
(Basic) What are the optimal synthetic routes for 5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be adjusted to improve yield?
Answer: The synthesis involves condensation of 4-chlorobenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., HCl or acetic acid), followed by cyclization. Key parameters include:
- Solvent optimization : Ethanol/methanol for small-scale reactions, or DMF-acetic acid mixtures for improved solubility .
- Temperature control : Reflux conditions (70–90°C) to drive cyclization .
- Catalysts : Sodium acetate as a base accelerates Schiff base formation and ring closure .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .
(Basic) Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer: Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.4 ppm) and thiazolidinone carbonyls (δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., isotopic mass 371.08274382 g/mol) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., C–C bond lengths 1.54–1.58 Å) for definitive structural assignment .
(Advanced) How can computational chemistry methodologies be integrated into reaction design for derivatives of this compound?
Answer:
- Quantum chemical calculations : Density functional theory (DFT) maps reaction pathways, identifying transition states and activation energies .
- Machine learning (ML) : Train models on datasets (e.g., solvent polarity, substituent effects) to predict optimal conditions (e.g., 40% reduction in trial iterations) .
- ICReDD framework : Combine computational screening with experimental validation to prioritize synthetic routes (e.g., 60% faster optimization) .
(Advanced) What strategies resolve contradictions between theoretical predictions and experimental outcomes in this compound's reactivity?
Answer:
- Multi-scale simulations : Quantum mechanics/molecular mechanics (QM/MM) to identify discrepancies in reaction mechanisms (e.g., unexpected byproducts) .
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise pathways for oxidation/reduction reactions .
- Crystallographic validation : Cross-reference computed transition states with experimental bond angles (e.g., <0.04 Å deviation) .
(Basic) What in vitro methodologies are recommended for preliminary assessment of this compound's biological activity?
Answer:
- Enzyme inhibition assays : Use fluorometric kits (e.g., kinase/protease panels) with IC₅₀ determination at 10–50 μM concentrations .
- Cell viability assays : MTT/XTT testing across cancer/normal cell lines (e.g., IC₅₀ values <20 μM suggest therapeutic potential) .
- Molecular docking : Preliminary screening against target proteins (e.g., PPAR-γ for antidiabetic activity) .
(Advanced) How do substituent modifications on the thiazolidinone core affect the compound's electronic properties and reactivity?
Answer:
- Hammett analysis : Quantify electronic effects using para-substituted phenyl derivatives (σ values correlate with logP changes) .
- Frontier molecular orbital (FMO) analysis : Predict nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) .
- Experimental validation : Substituent-specific oxidation rates (e.g., methoxy groups increase stability by 30%) .
(Advanced) What advanced spectroscopic techniques characterize this compound's dynamic behavior in solution?
Answer:
- Variable-temperature NMR (VT-NMR) : Detect conformational changes (e.g., rotational barriers >50 kJ/mol) .
- Time-resolved IR spectroscopy : Monitor carbonyl vibrations (1700–1750 cm⁻¹) during ring-opening reactions .
- 2D NOESY : Reveal spatial proximity of 4-chlorophenyl and thiazolidinone moieties (<4 Å interactions) .
(Advanced) How can machine learning models predict the compound's physicochemical properties and guide experimental design?
Answer:
- Neural networks : Train on datasets containing logP (3.4), topological polar surface area (TPSA 107 Ų), and solubility (e.g., 0.2 mg/mL in water) .
- Feature importance analysis : Hydrogen bond acceptors (6) and rotatable bonds (7) dominate property predictions .
- Validation : Differential scanning calorimetry (DSC) confirms melting points (±2°C error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
